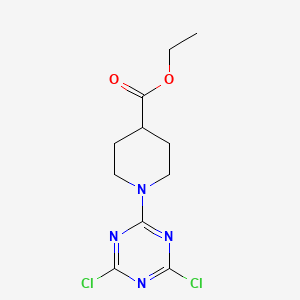

Ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate

Übersicht

Beschreibung

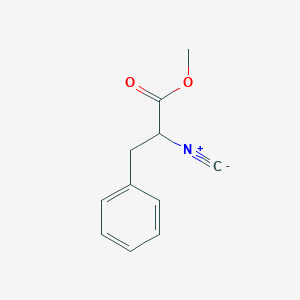

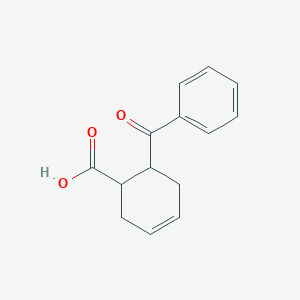

Ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate is a synthetic compound with a complex structure. It belongs to the class of 1,3,5-triazine derivatives , which have garnered attention due to their diverse biological activities. These compounds exhibit properties such as antimalarial, antimicrobial, anti-cancer, and anti-viral effects . The specific compound combines a piperidine ring with a triazine moiety, making it an intriguing candidate for further investigation.

Synthesis Analysis

The synthesis of this compound involves several steps. Chloride ions in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) are replaced, resulting in various 1,3,5-triazine derivatives. The target compound is prepared either conventionally or using microwave irradiation . The latter method offers advantages such as shorter reaction times, higher purity, and improved yields .

Molecular Structure Analysis

The molecular structure of Ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate comprises a piperidine ring attached to a triazine core. The dichloro substitution pattern on the triazine ring contributes to its unique properties. Analytical techniques such as FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis confirm the compound’s identity .

Wissenschaftliche Forschungsanwendungen

Inhibitors of Soluble Epoxide Hydrolase

1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase were identified using encoded library technology. Triazine heterocycles, like Ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate, are essential for high potency and P450 selectivity. This compound was used in vivo to study various disease models (Thalji et al., 2013).

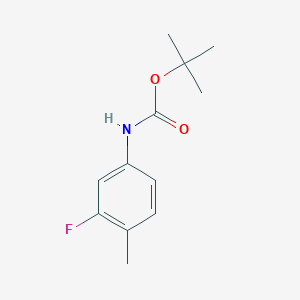

Synthesis of Pharmaceutical Intermediates

Ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate is used in the synthesis of pharmaceutical intermediates, such as (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride. This process involves amidation, Friedel-crafts acylation, and hydration, with the structures of intermediates and target compounds identified through NMR (Zheng Rui, 2010).

Epoxy Resin Curing Agents

Novel Piperazinylo Bisaryl Hydrazino-S-Triazine derivatives, which include Ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate, have been used as curing agents for epoxy resins. The curing of these resins was monitored through differential scanning calorimetry, indicating the compound's application in the field of polymeric materials (Chaudhari, 2009).

Application in Coordination Chemistry

Ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate was used in synthesizing large 1,3,5-triazine-based ligands that coordinate with transition metal ions. These synthesized ligands were employed in creating nanometer-scaled Co complexes, revealing the compound's relevance in coordination chemistry and materials science (Peppel & Köckerling, 2009).

Antimicrobial Agents

Several derivatives of Ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate have been synthesized and evaluated for antimicrobial activities. These compounds displayed promising antimicrobial properties against various pathogens, highlighting their potential in the development of new antimicrobial agents (Srinivasan et al., 2010).

Synthesis of Anticancer Agents

Ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate has been used in the synthesis of anticancer agents. Specifically, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated for their anticancer properties, demonstrating effectiveness against certain cancer cell lines (Rehman et al., 2018).

Eigenschaften

IUPAC Name |

ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N4O2/c1-2-19-8(18)7-3-5-17(6-4-7)11-15-9(12)14-10(13)16-11/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMZCAISETXZJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378919 | |

| Record name | ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate | |

CAS RN |

216502-45-3 | |

| Record name | ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![25,27-Bis(1-propyloxy)calix[4]arene-26,28-diol](/img/structure/B1608108.png)

![8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1608114.png)

![2-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]phenyl]acetic Acid](/img/structure/B1608122.png)

![4-[(4-carbamoylphenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B1608126.png)